molecular formula C16H21ClFN3O2 B2914644 N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride CAS No. 2418719-67-0

N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride

Cat. No.: B2914644
CAS No.: 2418719-67-0
M. Wt: 341.81
InChI Key: GSMYUJWRCCLHIV-UHFFFAOYSA-N
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Description

N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide hydrochloride is a spirocyclic compound featuring a unique 1-aminospiro[3.3]heptane core. This bicyclic system confers structural rigidity, which may enhance metabolic stability and receptor binding specificity. The molecule includes an oxamide bridge linking the spiroamine to a 4-fluorobenzyl group. Such structural attributes make it a candidate for therapeutic applications, particularly in central nervous system (CNS) disorders or enzyme inhibition .

Properties

IUPAC Name

N'-(1-aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2.ClH/c17-11-4-2-10(3-5-11)9-19-14(21)15(22)20-13-8-12(18)16(13)6-1-7-16;/h2-5,12-13H,1,6-9,18H2,(H,19,21)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMYUJWRCCLHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)C(=O)NCC3=CC=C(C=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a fluorinated benzyl halide and a base to facilitate the substitution.

    Oxamide Formation: The final step involves the formation of the oxamide linkage. This can be achieved through a condensation reaction between the amine group on the spirocyclic core and an appropriate oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, and acids under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

N’-(1-Aminospiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Spiro[3.3]heptane Derivatives
  • N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide Hydrochloride (): Similarity: Shares the 1-aminospiro[3.3]heptane core, suggesting comparable metabolic stability. Difference: Substituent is a phenylacetamide instead of an oxamide-linked fluorobenzyl group. The absence of fluorine and oxamide may reduce polarity and alter target selectivity .
Spiro[4.5]decane Derivatives
  • 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride (): Similarity: Contains a fluorophenyl group and amide linkage.
Piperidine-Based Analogs
  • N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide Hydrochloride ():
    • Similarity : Fluorophenyl and carboxamide groups; used as a fentanyl analog with opioid activity.
    • Difference : Piperidine core lacks the spirocyclic constraint, possibly leading to lower conformational stability and faster metabolism .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Key Spectral Data (IR/NMR)
Target Compound Not reported Estimated ~2.5 Expected C=O stretch ~1670 cm⁻¹
N-(3,4-dimethoxyphenyl)-spiro[4.5]decane carboxamide () 175–178 ~1.8 IR: 2920 cm⁻¹ (C-H), 1677 cm⁻¹ (C=O)
3-(4-Fluorophenyl)propionamide () Not reported ~3.0 ¹H NMR: δ 7.2–7.4 (fluorophenyl)

Structure-Activity Relationships (SAR)

  • Spiro Core Size : Smaller spiro[3.3]heptane (target) vs. spiro[4.5]decane () may improve blood-brain barrier penetration due to reduced molecular weight .

Biological Activity

N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, toxicity, and structure-activity relationships.

  • IUPAC Name : N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide; hydrochloride
  • CAS Number : 2418719-67-0
  • Molecular Formula : C13H16ClF N2O2
  • Molecular Weight : 284.73 g/mol

Antimicrobial Activity

Preliminary screening has shown that derivatives of spiro compounds, including those similar to N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide, may possess antimicrobial properties. In vitro studies have indicated effectiveness against certain bacterial strains, although specific data for this compound remains sparse.

Neuroactive Properties

The spiroheptane structure is often associated with neuroactive compounds. Some studies suggest that the amine and oxamide functionalities could contribute to interactions with neurotransmitter systems, potentially offering therapeutic avenues in neuropharmacology.

Toxicity Profile

The toxicity of N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide; hydrochloride has not been extensively documented. However, related compounds in the spiro series often exhibit moderate toxicity levels, necessitating further investigation into safety profiles.

Toxicity Parameter Observation
Skin IrritationPotential irritant based on structural analogs
Eye IrritationSerious eye irritation potential noted in similar compounds
Acute ToxicityLimited data available; further studies required

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the spiro structure combined with the fluorophenyl moiety suggests that modifications to these groups could enhance potency and selectivity.

Key Structural Features

  • Spiro Structure : Imparts rigidity and may influence receptor binding.
  • Fluorophenyl Group : The fluorine atom may enhance lipophilicity and improve membrane permeability.
  • Oxamide Functionality : Could facilitate hydrogen bonding with biological targets.

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